BChE Preferential Inhibition: ~8.8-Fold Selectivity Over AChE Under Competitive Conditions
Under competitive inhibition assay conditions, 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one exhibits a BChE Ki of 1.70 × 10³ nM versus an AChE Ki of 1.49 × 10⁴ nM, yielding an approximately 8.8-fold selectivity for butyrylcholinesterase over acetylcholinesterase [1]. This contrasts with the clinically used cholinesterase inhibitor donepezil, which is AChE-selective (AChE IC50 ≈ 5.7 nM; BChE IC50 ≈ 7,100 nM, corresponding to ~1,200-fold AChE selectivity) [2]. The BChE-preferring profile of the target compound differentiates it functionally from AChE-dominant inhibitors and positions it as a tool compound for investigating BChE-mediated cholinergic pathways, particularly relevant in advanced Alzheimer's disease where BChE assumes a compensatory hydrolytic role [2].
| Evidence Dimension | BChE/AChE selectivity ratio |
|---|---|
| Target Compound Data | BChE Ki = 1.70 × 10³ nM; AChE Ki = 1.49 × 10⁴ nM; Selectivity ratio (AChE Ki / BChE Ki) = 8.8 (BChE-preferring) |
| Comparator Or Baseline | Donepezil: AChE IC50 ≈ 5.7 nM; BChE IC50 ≈ 7,100 nM; Selectivity ratio ≈ 1,200 (AChE-preferring). Rivastigmine: approximately equipotent (dual inhibitor). |
| Quantified Difference | Target compound is BChE-preferring (8.8-fold); donepezil is AChE-preferring (1,200-fold). The target compound's selectivity vector is inverted relative to the standard-of-care AChE inhibitor. |
| Conditions | Target: competitive inhibition, equine serum BChE and Electrophorus electricus AChE, Ellman colorimetric method, preincubation 20 min (BindingDB assay IDs 3 and 1). Donepezil: human recombinant enzymes, IC50 values from published literature. |
Why This Matters
A BChE-preferring inhibitor with a defined selectivity window enables experimental dissection of BChE-specific contributions to cholinergic neurotransmission, an application for which AChE-selective clinical compounds like donepezil are unsuitable.
- [1] BindingDB. BDBM50210786 (CHEMBL3924020). Ki data for 3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one: BChE competitive Ki = 1.70E+3 nM; AChE competitive Ki = 1.49E+4 nM. Martin-Luther-University Halle-Wittenberg / ChEMBL. View Source
- [2] Bautista-Aguilera OM et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. International Journal of Molecular Sciences, 21(11):3913. doi:10.3390/ijms21113913. Reports donepezil as reference AChE inhibitor and discusses the therapeutic rationale for BChE inhibition in advanced AD. View Source
